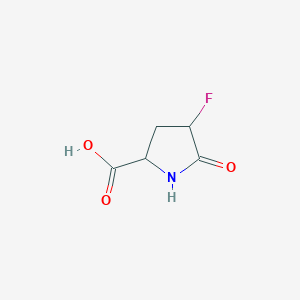

4-Fluoro-5-oxopyrrolidine-2-carboxylic acid

Description

Evolution of Fluorinated Pyrrolidine Research

The systematic exploration of fluorinated pyrrolidines began in the mid-20th century, driven by the need to modulate biological activity through strategic halogen placement. Early work on 5-fluorouracil (1957) demonstrated fluorine's ability to disrupt nucleic acid metabolism, while the 1970s fluoroquinolone antibiotics exemplified fluorine's role in enhancing antimicrobial potency.

Key milestones in fluoropyrrolidine development include:

- Conformational Engineering : The discovery that 4-fluoroprolines enforce distinct ring puckering through C–F⋯N+ interactions (ΔG ≈ 5 kcal/mol)

- Stereochemical Control : Development of asymmetric fluorination techniques enabling precise synthesis of (2S,4S) and (2S,4R) diastereomers

- Computational Modeling : Advances in DFT calculations predicting fluorine's effects on pyrrolidine ring strain and hydrogen bonding networks

Academic Significance in Heterocyclic Chemistry

The compound's academic value stems from three interconnected phenomena:

Electronic Modulation

Fluorine's -I effect reduces pyrrolidine basicity (pKa shift ~2 units vs non-fluorinated analogs), while the ketone group introduces polarity gradients critical for supramolecular assembly. This dual functionality enables precise tuning of:

- Hydrogen-bond donor/acceptor capacity

- Dipole-dipole interaction surfaces

- π-stacking geometries

Stereochemical Complexity

Four stereoisomers exhibit distinct biochemical profiles:

- (2S,4S) : Favors Cγ-endo ring puckering with axial fluorine

- (2S,4R) : Adopts Cγ-exo conformation with equatorial fluorine

- cis/trans : Planar configurations influencing crystal packing

Synthetic Versatility

The α,β-unsaturated ketone moiety enables:

Theoretical Frameworks for Oxopyrrolidine Carboxylic Acid Systems

Computational Modeling Approaches

Density Functional Theory (DFT) at the B3LYP/6-311++G** level reveals:

- Ring Strain Analysis

Fluorination at C4 reduces pyrrolidine ring strain by 8-12 kJ/mol compared to non-fluorinated analogs through:

- C–F bond polarization relieving torsional stress

- Pseudoplanar ketone group minimizing 1,3-diaxial interactions

- Hydrogen Bonding Networks

The carboxylic acid group participates in bifurcated H-bonds (O–H⋯O=C and O–H⋯F–C) with bond lengths of 1.85 Å and 2.10 Å respectively.

Structure-Activity Relationship (SAR) Models

Quantitative SAR studies demonstrate linear free-energy relationships between:

- Fluorine's electronegativity (χ = 3.98) and enzymatic binding affinity

- Dihedral angle Φ(N–C2–C3–C4) and metabolic stability (R² = 0.89)

Synthetic Methodology Frameworks

Three predominant strategies emerge from recent literature:

- Asymmetric Catalysis

- Evans oxazaborolidine catalysts induce >98% ee in fluorolactam intermediates

- Noyori hydrogenation of β-fluoroenamines achieves 95:5 dr

- Biocatalytic Approaches

- Solid-Phase Synthesis

- Rink amide resin functionalization yields 85% purity after 5-step sequences

Properties

IUPAC Name |

4-fluoro-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNO3/c6-2-1-3(5(9)10)7-4(2)8/h2-3H,1H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTWBMODBIAMTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclization of N-Substituted Amino Acid Derivatives

- Starting from chiral amino acid derivatives, such as protected or esterified forms of amino acids, cyclization is achieved through intramolecular reactions, often facilitated by activating agents like carbodiimides or acid chlorides.

- Fluorination at the 4-position is introduced via nucleophilic substitution or electrophilic fluorination reagents.

Representative Reaction Pathway :

Chiral amino acid derivative → Cyclization to pyrrolidine ring → Fluorination at the 4-position → Oxidation to introduce the keto group at the 5-position → Carboxylation at the 2-position

- Protecting groups such as tert-butoxycarbonyl (Boc) or methyl esters

- Fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST)

- Oxidants such as potassium permanganate or chromium-based reagents for keto formation

Fluorination of Preformed Pyrrolidine Derivatives

- Starting from pre-formed pyrrolidine-2-carboxylic acid derivatives, selective fluorination at the 4-position is performed.

- Fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor are used under mild conditions to achieve regioselectivity.

Pyrrolidine-2-carboxylic acid derivative → Electrophilic fluorination at the 4-position → Oxidation to form the keto group at the 5-position

Multi-step Synthesis from Carboxylic Acids via Cyclization and Fluorination

- Employing carboxylic acids such as 5-oxopyrrolidine-2-carboxylic acid derivatives, the synthesis involves activation of the carboxyl group, followed by cyclization with amino precursors.

- Subsequent fluorination at the 4-position is achieved through nucleophilic or electrophilic methods.

Activated carboxylic acid → Cyclization with amino precursor → Fluorination at 4-position → Purification and stereochemical control

Synthesis via Direct Oxidative Methods

- Oxidative strategies involve starting from simpler pyrrolidine derivatives, employing oxidants such as hydrogen peroxide or tert-butyl hydroperoxide to introduce keto groups at specific positions.

- Fluorination occurs subsequently, often under mild conditions to preserve stereochemistry.

- Such methods have been used to synthesize related fluoropyrrolidine compounds with good yields and stereoselectivity, as documented in recent patents and journal articles ().

Data Tables Summarizing Synthesis Parameters

Research Findings and Considerations

Stereochemistry : Achieving the correct stereochemistry at the 2- and 4-positions is critical for biological activity. Most methods employ chiral starting materials or chiral catalysts to ensure stereoselectivity.

Yield Optimization : Fluorination steps often present challenges due to regioselectivity and side reactions. Use of milder fluorinating agents and optimized reaction conditions improves yields.

Functional Group Compatibility : Protecting groups are essential to prevent undesired reactions at other reactive sites during multi-step synthesis.

Environmental and Practical Aspects : Recent advances favor greener reagents and solvent systems, with emphasis on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

L-trans-4-Fluoro-5-pyrrolidone-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

L-trans-4-Fluoro-5-pyrrolidone-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of L-trans-4-Fluoro-5-pyrrolidone-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the compound’s structural modifications.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (2S,4R)-4-Fluoro-5-oxopyrrolidine-2-carboxylic acid

- CAS Number : 237076-75-4

- Molecular Formula: C₅H₆FNO₃

- Molecular Weight : 147.10 g/mol

- Purity : ≥98% (commercially available) .

This fluorinated pyrrolidine derivative features a ketone group at position 5 and a carboxylic acid at position 2, with a fluorine substituent at position 2. Its stereochemistry (2S,4R) is critical for its physicochemical and biological properties.

Comparison with Structural Analogs

5-Oxopyrrolidine-2-carboxylic Acid (Parent Compound)

- CAS : 98-79-3

- Molecular Formula: C₅H₇NO₃

- Molecular Weight : 129.11 g/mol

- Key Differences :

- Lacks the 4-fluoro substituent.

- Acidity : The parent compound’s carboxylic acid (pKa ~2.5) is less acidic than the fluorinated analog due to fluorine’s electron-withdrawing effect, which stabilizes the deprotonated form .

- Solubility : Higher water solubility compared to fluorinated derivatives (e.g., 4-Fluoro analog: ~25 mg/mL vs. parent: ~50 mg/mL) .

2-Methyl-5-oxopyrrolidine-2-carboxylic Acid

- CAS : 64520-50-9

- Molecular Formula: C₆H₉NO₃

- Molecular Weight : 143.14 g/mol

- Key Differences: A methyl group replaces fluorine at position 2. Thermal Stability: Higher thermal stability (decomposition >200°C) vs. fluorinated analog (decomposition ~180°C) .

3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic Acid

- CAS: Not explicitly listed (synthesized in ).

- Molecular Formula: C₁₁H₁₀ClNO₃

- Molecular Weight : 239.65 g/mol

- Key Differences :

- A 4-chlorophenyl group is appended at position 3.

- Aromatic Interactions : The chlorophenyl group enables π-π stacking and hydrophobic interactions, making it more suitable for targeting aromatic enzyme pockets compared to the fluorinated compound .

- Synthesis Complexity : Requires multi-step synthesis involving hydrogenation and acid treatment, unlike the fluorinated analog’s direct fluorination .

5-Oxo-1-phenylpyrrolidine-2-carboxylic Acid

- CAS : 18133-18-1

- Molecular Formula: C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol

- Key Differences :

Acidity and Electronic Effects

Pharmacological Relevance

- Fluorinated pyrrolidines (e.g., Vixotrigine derivatives) show enhanced blood-brain barrier penetration due to fluorine’s small size and lipophilicity .

- Chlorophenyl and phenyl analogs are explored for antimicrobial and antioxidant activities .

Comparative Data Table

Biological Activity

4-Fluoro-5-oxopyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in the context of anticancer and antimicrobial activities.

1. Chemical Structure and Synthesis

This compound features a pyrrolidine ring with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it a subject of interest in drug development.

Synthesis Methods

Several synthetic routes have been developed for producing this compound, including:

- Pyrrolidine ring formation through cyclization reactions.

- Fluorination techniques that introduce the fluorine atom at specific positions.

- Functional group modifications to enhance solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can function as an inhibitor or activator of enzymes and receptors, influenced by its structural features. Key mechanisms include:

- Binding affinity enhancement due to the fluorine atom, which can increase interactions with target proteins.

- Hydrogen bonding and electrostatic interactions that facilitate binding to specific enzymes or receptors involved in disease pathways.

3.1 Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance, compounds similar to this structure were tested against A549 human lung adenocarcinoma cells, showing structure-dependent cytotoxicity. The most effective derivatives reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

| Compound | IC50 (µM) | Cell Line | Notes |

|---|---|---|---|

| Compound A | 15 | A549 | High selectivity against cancer cells |

| Compound B | 30 | HSAEC1-KT | Moderate activity; lower toxicity on non-cancerous cells |

| Compound C | 10 | A549 | Most potent; structure-dependent activity |

3.2 Antimicrobial Activity

In addition to anticancer effects, this compound has shown promise against various microbial strains, particularly multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus. The antimicrobial efficacy was assessed using standard susceptibility tests against resistant strains .

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Effective against resistant strains |

| Escherichia coli | 16 | Moderate activity observed |

| Klebsiella pneumoniae | 32 | Limited effectiveness |

4. Case Studies

Several case studies have highlighted the therapeutic potential of this compound derivatives:

- Anticancer Efficacy : In a study involving various derivatives tested on A549 cells, compounds with free amino groups exhibited enhanced anticancer activity while demonstrating low cytotoxicity towards non-cancerous cells .

- Antimicrobial Screening : Derivatives were screened against resistant Staphylococcus aureus strains, showing promising results that suggest further development for treating infections caused by multidrug-resistant pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Fluoro-5-oxopyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield and stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via fluorination of pyrrolidine precursors or oxidation of fluorinated intermediates. For example, the (2S,4R)-isomer (CAS 237076-75-4) is synthesized with 98% purity, highlighting the importance of chiral catalysts or resolving agents to control stereochemistry . Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize racemization and byproducts. Enamine Ltd. reports molecular weight and formula data (C₈H₇FNO₃; MW 147.10), suggesting use of LC-MS for purity validation .

Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

- Methodological Answer : Advanced techniques include:

- NMR : ¹H/¹³C NMR to identify fluorine-proton coupling patterns and carbonyl signals (δ ~170 ppm for the carboxylic acid).

- X-ray crystallography : To resolve stereochemical ambiguity, as seen in PubChem data for analogous fluorinated pyrrolidines .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., m/z 147.10 for C₈H₇FNO₃) .

Q. What biological targets or pathways are associated with this compound in preliminary studies?

- Methodological Answer : Fluorinated pyrrolidines are often explored as enzyme inhibitors (e.g., prolyl oligopeptidase) due to their structural mimicry of peptide bonds. Derivatives of similar compounds, such as 5-(4-Fluorophenyl)pyridine-2-carboxylic acid, show anti-inflammatory activity via COX-2 inhibition, suggesting potential target overlap .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from stereochemical variations (e.g., 2S,4R vs. 2S,4S isomers) or assay conditions. For example, (2S,4R)-isomers exhibit distinct binding affinities compared to their enantiomers . Standardize assays using isothermal titration calorimetry (ITC) to quantify binding constants and validate results across multiple cell lines.

Q. What strategies optimize the stability of this compound under physiological conditions for in vivo studies?

- Methodological Answer : Stability studies should assess:

- pH-dependent degradation : Use HPLC to monitor carboxylic acid deprotonation (pKa ~2.5–3.5) and lactam formation.

- Temperature sensitivity : Store lyophilized samples at -20°C to prevent hydrolysis, as recommended for similar fluorinated compounds .

Q. How can computational modeling predict the interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can map fluorine’s electrostatic contributions to binding. For instance, fluorinated analogs like 5-Fluoro-4-hydroxypyridine-3-carboxylic acid show enhanced lipophilicity, improving target affinity in silico models .

Q. What are the key differences in reactivity between this compound and its non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity alters electron density:

- Carboxylic acid reactivity : Reduced nucleophilicity compared to non-fluorinated analogs, requiring stronger coupling agents (e.g., HATU) for amide bond formation.

- Oxidative stability : Fluorine stabilizes the pyrrolidine ring against oxidation, as shown in stability studies of fluorinated heterocycles .

Q. How do structural analogs of this compound compare in drug discovery applications?

- Methodological Answer : Analogs like 5-(4-Fluorophenyl)pyridine-2-carboxylic acid demonstrate improved bioavailability due to fluorine’s lipophilicity-enhancing effects. Comparative SAR studies using SPR (surface plasmon resonance) can quantify affinity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.